(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone
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Overview
Description
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolopyrimidine core, which is known for its biological activity, and a thiophene ring, which contributes to its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine structure.
Introduction of the Morpholino Group: The morpholino group is introduced through nucleophilic substitution reactions, often using morpholine as the nucleophile.
Attachment of the Thiophene Ring: The thiophene ring is attached via a coupling reaction, such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the morpholino and thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are known for their biological activity.
Thiophene-Containing Compounds: Compounds with thiophene rings are widely studied for their electronic properties and reactivity.
Uniqueness
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone: is unique due to the combination of its pyrrolopyrimidine core and thiophene ring, which confer both biological activity and chemical versatility. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-14(11-1-6-22-10-11)19-8-12-7-16-15(17-13(12)9-19)18-2-4-21-5-3-18/h1,6-7,10H,2-5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIWVKPQVYMHHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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